
(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(3-(4-fluorophenoxy)phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(3-(4-fluorophenoxy)phenyl)methanone is a useful research compound. Its molecular formula is C22H20FNO4S2 and its molecular weight is 445.52. The purity is usually 95%.
BenchChem offers high-quality (1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(3-(4-fluorophenoxy)phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(3-(4-fluorophenoxy)phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis Techniques and Chemical Structures
The semisynthesis of methoxylated propiophenones showcases the utility of stereo- and regio-isomeric mixtures of phenylpropenes, with microwave and ultrasound-assisted techniques providing rapid synthesis routes. This method's efficiency highlights the compound's relevance in chemical synthesis, offering a practical approach to complex organic compound production (Joshi, Sharma, & Sinha, 2005).
The crystal structure of a related thiophene compound was determined, underscoring the importance of substituted thiophenes in pharmaceuticals and material science due to their broad biological activity and application in electronics. This work emphasizes the structural and functional diversity achievable with thiophene derivatives (Nagaraju et al., 2018).
Antioxidant Properties
Research into the antioxidant properties of phenylmethanone derivatives has demonstrated significant potential. For example, synthesized derivatives were found to exhibit potent antioxidant activity, comparing favorably with standard compounds. This indicates the compound's applicability in developing new antioxidant agents, which could have implications for treating oxidative stress-related diseases (Çetinkaya et al., 2012).
Antibacterial and Antimicrobial Activities
The synthesis of novel thiazolyl pyrazole and benzoxazole derivatives, including the evaluation of their antibacterial activities, highlights the potential of thiophene-containing compounds in developing new antimicrobial agents. This research underscores the critical role of structural modification in enhancing biological activity, offering pathways to novel therapeutics (Landage, Thube, & Karale, 2019).
Thermally Activated Delayed Fluorescence (TADF)
The study of excited state properties of TADF molecules, including a thiophene-phenylmethanone derivative, in solid phases via quantum mechanics/molecular mechanics method, illustrates the application of such compounds in optoelectronics. The findings suggest improved fluorescent efficiency in solid phases, pointing to the potential use in organic light-emitting diodes (OLEDs) and other photonic devices (Fan et al., 2018).
Polymer Chemistry
A study on novel species of soluble thermally stable poly(keto ether ether amide)s, incorporating ether and keto groups, reveals the compound's utility in synthesizing high-performance materials. The enhanced thermal stability and solubility of these polymers, derived from structural elements related to phenylmethanone, underscore the importance of chemical modification in material science applications (Sabbaghian et al., 2015).
Propriétés
IUPAC Name |
(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)-[3-(4-fluorophenoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FNO4S2/c23-17-6-8-18(9-7-17)28-19-4-1-3-16(15-19)22(25)24-11-10-21(20-5-2-13-29-20)30(26,27)14-12-24/h1-9,13,15,21H,10-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGABKZKAECWMMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(3-(4-fluorophenoxy)phenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


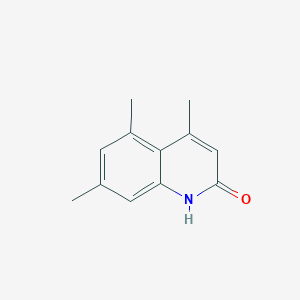
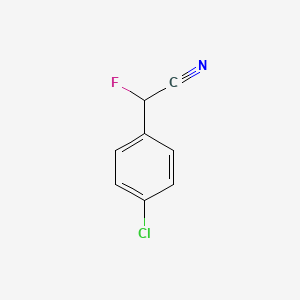
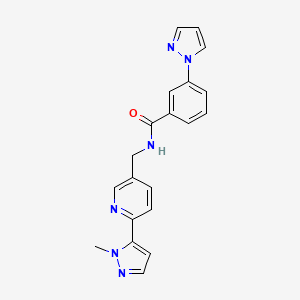
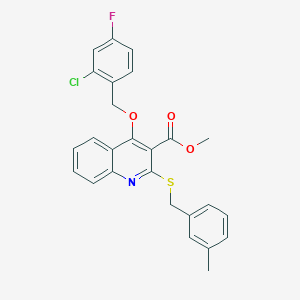
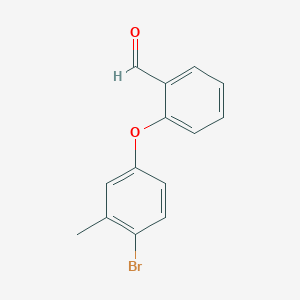
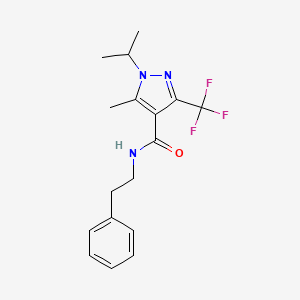
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(methylthio)benzamide hydrochloride](/img/structure/B2968961.png)
![1-(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)-3-(phenylthio)propan-1-one](/img/structure/B2968962.png)
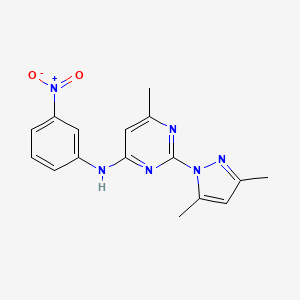

![N-(4-methoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2968969.png)
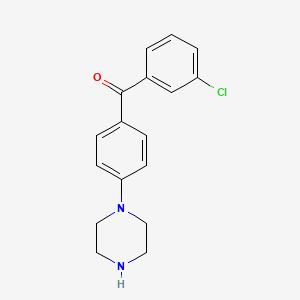
![7-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2968972.png)